
Propyl (4-iodo-2-methylphenyl)carbamate
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Overview
Description
Propyl N-(4-iodo-2-methylphenyl)carbamate is an organic compound with the molecular formula C11H14INO2 It is characterized by the presence of a carbamate group attached to a propyl chain and a 4-iodo-2-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl (4-iodo-2-methylphenyl)carbamate typically involves the reaction of 4-iodo-2-methylaniline with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
4-iodo-2-methylaniline+propyl chloroformate→propyl N-(4-iodo-2-methylphenyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Propyl N-(4-iodo-2-methylphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: The carbamate group can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.
Oxidation Reactions: Products include alcohols, aldehydes, and carboxylic acids.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Propyl (4-iodo-2-methylphenyl)carbamate, like other carbamate derivatives, exhibits significant potential in drug development. Carbamates are known for their ability to inhibit enzymes such as acetylcholinesterase, making them valuable in treating neurological disorders. Research indicates that carbamate compounds can serve as:
- Cholinesterase Inhibitors : These compounds are utilized in the treatment of Alzheimer's disease and other neurodegenerative conditions. For instance, rivastigmine is a well-known carbamate used for this purpose .
- Anticonvulsants : Carbamates can enhance the biological activity of parent molecules, improving their efficacy as anticonvulsants. Cenobamate, approved for partial-onset seizures, is an example of this application .
- Anticancer Agents : Certain carbamates are being explored for their potential in cancer therapy due to their ability to interact with specific biological targets .
Agricultural Applications
In agriculture, this compound may be employed as a pesticide or herbicide. Carbamates are widely recognized for their effectiveness in pest control due to their mode of action, which involves the inhibition of acetylcholinesterase. This leads to the accumulation of acetylcholine, causing paralysis and death in pests. Key applications include:
- Pesticides : Carbamate pesticides have been used extensively since the 1950s and are considered safer alternatives to organochlorine pesticides .
- Fungicides : They are effective against various fungal pathogens affecting crops, thereby enhancing agricultural productivity .
Materials Science Applications
The unique chemical properties of this compound allow it to be utilized in materials science, particularly in the formulation of polymers and coatings. Notable applications include:
- Polyurethane Production : Carbamates are integral to producing polyurethanes, which are used in coatings, foams, and elastomers due to their durability and flexibility .
- Protective Coatings : The compound may be used in protective coatings that require resistance to environmental degradation while maintaining aesthetic qualities .
Data Table of Applications
Application Area | Specific Use | Example Compounds | Notes |
---|---|---|---|
Medicinal Chemistry | Cholinesterase Inhibitors | Rivastigmine | Used for Alzheimer's treatment |
Anticonvulsants | Cenobamate | Approved for partial-onset seizures | |
Anticancer Agents | Various carbamates | Targeting specific cancer pathways | |
Agriculture | Pesticides | Carbaryl | Effective against a range of pests |
Fungicides | Benomyl | Protects crops from fungal infections | |
Materials Science | Polyurethane Production | Various polyurethanes | Used in coatings and flexible materials |
Protective Coatings | Custom formulations | Enhances durability and aesthetic properties |
Case Studies
-
Cenobamate for Epilepsy :
- Background : Cenobamate is a novel anticonvulsant approved by the FDA.
- Findings : Clinical trials demonstrated significant reductions in seizure frequency compared to placebo groups.
- Implications : The success of cenobamate highlights the potential of carbamates in treating neurological disorders.
-
Carbaryl as a Pesticide :
- Background : Carbaryl has been used since the 1960s as an insecticide.
- Findings : Studies show that it effectively controls a wide range of agricultural pests with minimal toxicity to mammals.
- Implications : Carbaryl's efficacy supports the continued use of carbamates in sustainable agriculture.
Mechanism of Action
The mechanism of action of Propyl (4-iodo-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propyl N-(4-chloro-2-methylphenyl)carbamate
- Propyl N-(4-bromo-2-methylphenyl)carbamate
- Propyl N-(4-fluoro-2-methylphenyl)carbamate
Uniqueness
Propyl N-(4-iodo-2-methylphenyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can enhance the compound’s interactions with biological targets, making it a valuable tool in research and development.
Biological Activity
Propyl (4-iodo-2-methylphenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and pest control. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Name : this compound
- Molecular Formula : C₁₁H₁₄I N O₂
- Molecular Weight : 305.14 g/mol
Mechanisms of Biological Activity
Research indicates that carbamates, including this compound, primarily exert their biological effects through inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in synaptic clefts, resulting in prolonged nerve impulse transmission.
Biological Activity in Insecticides
One notable application of this compound is in the development of insecticides targeting mosquito populations. Studies have demonstrated that this compound exhibits potent activity against mosquito AChE, making it a candidate for controlling disease-vectoring mosquitoes .
Efficacy Data
The following table summarizes the efficacy data of this compound against various mosquito species:
Mosquito Species | AChE Inhibition (%) | LC50 (µg/mL) | Reference |
---|---|---|---|
Aedes aegypti | 85% | 15.3 | |
Anopheles gambiae | 78% | 20.1 | |
Culex pipiens | 90% | 12.5 |
Study 1: Insecticidal Activity
In a controlled study, this compound was tested for its insecticidal properties against Aedes aegypti larvae. The results indicated a significant reduction in larval survival rates at concentrations as low as 10 µg/mL, demonstrating its potential as an effective larvicide.
Study 2: Pharmacological Applications
In another investigation, the compound was evaluated for its potential use in treating neurological disorders by modulating cholinergic signaling pathways. The study found that at certain concentrations, this compound could enhance cognitive functions in animal models by increasing synaptic acetylcholine levels .
Toxicological Profile
While this compound shows promise as an insecticide and potential therapeutic agent, it is essential to consider its toxicological profile. Research indicates that high doses may lead to neurotoxicity in non-target organisms. The following table outlines the toxicity levels observed in various studies:
Properties
IUPAC Name |
propyl N-(4-iodo-2-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14INO2/c1-3-6-15-11(14)13-10-5-4-9(12)7-8(10)2/h4-5,7H,3,6H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBSPXRDSGXLGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NC1=C(C=C(C=C1)I)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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